molecular formula C15H17NO3S B12469533 3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12469533
M. Wt: 291.4 g/mol
InChI Key: PZWNQZHQVXUAPX-UHFFFAOYSA-N
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Description

3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the bicyclo[2.2.1]heptane core through a Diels-Alder reaction, followed by functionalization to introduce the sulfanylphenyl and carbamoyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to fatty acid-binding proteins, influencing lipid metabolism and signaling pathways. The compound’s unique structure allows it to fit into binding pockets of target proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bicyclic core with sulfanylphenyl and carbamoyl groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

3-[(2-sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C15H17NO3S/c17-14(16-10-3-1-2-4-11(10)20)12-8-5-6-9(7-8)13(12)15(18)19/h1-4,8-9,12-13,20H,5-7H2,(H,16,17)(H,18,19)

InChI Key

PZWNQZHQVXUAPX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=CC=CC=C3S

Origin of Product

United States

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